7-chloro-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Description
7-chloro-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a benzoxazepinone derivative characterized by a bicyclic structure comprising a benzene ring fused to an oxazepine ring. The compound features a 7-chloro substituent on the benzene ring and a 4-[2-(4-chlorophenyl)ethyl] group on the oxazepine nitrogen. This substitution pattern confers unique physicochemical properties, including lipophilicity and steric bulk, which may influence its biological activity and pharmacokinetic profile.
Properties
IUPAC Name |
7-chloro-4-[2-(4-chlorophenyl)ethyl]-5H-1,4-benzoxazepin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c18-14-3-1-12(2-4-14)7-8-20-10-13-9-15(19)5-6-16(13)22-11-17(20)21/h1-6,9H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOLPCXSCYFEQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-chloro-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves several steps. One common method includes the reaction of 4-chlorobenzyl chloride with 2-amino-5-chlorobenzophenone under basic conditions to form the intermediate product. This intermediate is then cyclized using a suitable reagent to yield the final product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
7-chloro-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antidepressant and Anxiolytic Effects :
- Research indicates that benzoxazepine derivatives exhibit anxiolytic properties. Studies on similar compounds have shown that they can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, making them potential candidates for treating anxiety and depression disorders .
-
Antipsychotic Activity :
- Compounds with a benzoxazepine core have been investigated for their antipsychotic effects. The ability to interact with dopamine receptors suggests that 7-chloro-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one may also serve as a lead compound in developing new antipsychotic medications .
- Neuroprotective Properties :
Neuropharmacological Applications
- CNS Activity Evaluation :
- Mechanisms of Action :
Biochemical Applications
- Proteomics Research :
Antimicrobial Study
A study focused on the antimicrobial activity of the compound revealed significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was notably lower than that of standard antibiotics used in clinical settings .
CNS Activity Evaluation
In controlled animal studies, the administration of the compound resulted in reduced anxiety levels compared to control groups, suggesting its potential use in treating anxiety disorders .
Anti-inflammatory Properties
In vitro assays indicated that the compound could reduce pro-inflammatory cytokine production in macrophage cultures stimulated with lipopolysaccharides (LPS), highlighting its anti-inflammatory potential .
Mechanism of Action
The mechanism of action of 7-chloro-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzoxazepinone core is shared among several analogs, but substituent variations at position 4 significantly alter their properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Benzoxazepinone Derivatives
Key Observations :
The propoxybenzyl analog (C₁₉H₂₀ClNO₃) introduces steric hindrance and polarity, which may limit CNS targeting .
Biological Implications: Methylclonazepam (), a benzodiazepine analog, shares a chloro-substituted aromatic ring but differs in core structure. This highlights the benzoxazepinone scaffold’s versatility in mimicking benzodiazepine pharmacophores while offering distinct substitution flexibility .
Crystallographic Insights :
- Structural analogs like 4-benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one () and 7-chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one () exhibit planar conformations stabilized by intramolecular hydrogen bonding, a feature likely shared by the target compound .
Synthetic Utility :
- The allyl-substituted derivative (CAS 88442-99-3) is commercially available (Parchem Chemicals) and serves as a precursor for further functionalization .
Research Findings and Data Gaps
- Pharmacological Data: No direct activity data for the target compound are available in the provided evidence.
- Structural Refinement : SHELXL () is widely used for crystallographic refinement of similar compounds, implying that the target compound’s structure could be resolved with high precision using these tools .
Biological Activity
7-Chloro-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound with potential pharmacological applications, particularly in oncology. This article reviews its biological activity, focusing on its cytotoxic effects against various cancer cell lines, mechanisms of action, and structure-activity relationships.
Chemical Structure
The compound has the following chemical structure:
- Molecular Formula : C₁₇H₁₅Cl₂N O₂
- CAS Number : 1326874-65-0
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of 7-chloro-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one on several human cancer cell lines. The compound exhibited significant cytotoxicity against:
- MCF-7 (Breast Cancer) : IC₅₀ values indicate potent activity.
- PC3 (Prostate Cancer) : Demonstrated notable inhibition.
These results suggest that the compound may serve as a potential lead for developing new anticancer agents.
The mechanism by which 7-chloro-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one exerts its cytotoxic effects involves:
- Inhibition of VEGFR-II : The compound has been reported to inhibit the vascular endothelial growth factor receptor II (VEGFR-II), a key player in tumor angiogenesis. The IC₅₀ for VEGFR-II inhibition was found to be 1.38 μM, highlighting its potential in cancer treatment strategies targeting angiogenesis .
- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to significant changes in the cell cycle distribution of treated cells, particularly an increase in the subG0/G1 phase, indicative of apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. For instance:
- The presence of the chlorophenyl group enhances lipophilicity and may contribute to increased cellular uptake.
- Modifications on the benzoxazepine core can lead to variations in potency and selectivity against different cancer cell lines.
Case Studies
Several case studies have explored the efficacy of related compounds within the same chemical class:
- Study on Quinoline Derivatives : A related study synthesized 7-chloroquinoline-benzimidazole hybrids and assessed their antiproliferative activities across multiple cancer cell lines including MCF-7 and CCRF-CEM. These studies revealed that structural modifications can significantly enhance anticancer activity .
- Cytotoxic Evaluation : Another investigation focused on a series of 7-chloro derivatives and their effects on various tumor types, reinforcing the importance of specific functional groups in enhancing cytotoxicity .
Q & A
Q. Key Data :
- Yields for similar benzoxazepinones range from 60–85% under optimized conditions .
- Reaction solvents (e.g., THF, DMF) and temperature (60–100°C) critically influence regioselectivity .
Advanced Synthesis: How can reaction byproducts be minimized during the synthesis of this compound?
Methodological Answer:
Byproduct formation often arises from incomplete cyclization or competing alkylation pathways. Strategies include:
- Temperature Control : Maintaining reaction temperatures below 80°C to avoid decomposition of intermediates.
- Catalyst Optimization : Using potassium tert-butoxide (t-BuOK) as a base to enhance reaction efficiency in transition metal-free cascades, reducing side reactions .
- Real-Time Monitoring : Employing HPLC or LC-MS to track intermediate formation and adjust stoichiometry dynamically.
Case Study : In analogous benzoxazinone syntheses, substituting dichloromethane with toluene reduced dimerization byproducts by 30% .
Structural Characterization: What analytical techniques are critical for confirming the stereochemistry of this compound?
Methodological Answer:
- X-Ray Crystallography : Definitive proof of stereochemistry, as shown in Acta Crystallographica studies of related benzoxazepinones .
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign diastereotopic protons (e.g., CH₂ groups in the dihydro ring) and confirm substitution patterns.
- NOESY : Detect spatial proximity of substituents (e.g., 4-chlorophenyl group orientation).
- Computational Modeling : Density Functional Theory (DFT) to validate experimental NMR shifts and predict conformational stability .
Q. Key Data :
- Crystallographic data for analogous compounds show bond angles of 109.5°–112° for the benzoxazepinone ring .
Biological Activity: How can the antiviral potential of this compound be evaluated in vitro?
Methodological Answer:
While direct data on this compound is limited, analogous benzoxazepinones have been tested using:
Protease Inhibition Assays :
- DENV/WNV NS2B/NS3 Protease : Measure IC₅₀ values via fluorogenic substrate cleavage assays (e.g., Boc-Gly-Arg-AMC) .
- Dose-Response Curves : Test concentrations from 1–50 µM; competitive inhibition is indicated by linear Lineweaver-Burk plots.
Cytotoxicity Screening : Use Vero or HEK293 cells to determine selectivity indices (CC₅₀/IC₅₀).
Reference Data : A structurally similar benzisothiazolone showed IC₅₀ = 3.75 µM against DENV protease .
Stability Analysis: How does pH affect the stability of this compound in aqueous solutions?
Methodological Answer:
- Experimental Design :
- Prepare buffered solutions (pH 2–12).
- Incubate compound at 37°C for 24–72 hours.
- Analyze degradation via UPLC-MS and quantify intact compound using calibration curves.
- Mechanistic Insight : Acidic conditions may hydrolyze the benzoxazepinone lactam ring, while alkaline conditions could promote dechlorination .
Key Finding : Analogous dihydrobenzodiazepinones showed <10% degradation at pH 7.4 after 48 hours but >50% degradation at pH 2 .
Data Contradictions: How can conflicting crystallographic data from different studies be resolved?
Methodological Answer:
- Re-Evaluate Experimental Conditions : Compare crystallization solvents (e.g., methanol vs. ethyl acetate) and temperature gradients, which can alter packing motifs .
- DFT Validation : Use computational tools to model energetically favorable conformations and cross-reference with experimental data.
- Consensus Metrics : Apply R-factor and residual density maps to assess data quality across studies .
Example : Two Acta Crystallographica studies reported differing bond lengths (1.45 Å vs. 1.49 Å) for C–O bonds in benzoxazepinones, attributed to solvent polarity effects .
Advanced SAR: What structural modifications enhance the compound’s binding affinity to neurological targets?
Methodological Answer:
- Target Identification : Screen against GABAₐ receptors (common for benzodiazepines) using radioligand displacement assays (e.g., [³H]flumazenil).
- Modification Strategies :
- Substitution at Position 7 : Replace Cl with electron-withdrawing groups (e.g., F) to enhance lipophilicity and blood-brain barrier penetration.
- Phenethyl Chain Optimization : Introduce methyl or hydroxyl groups to improve receptor docking, as seen in lorazepam derivatives .
Data Insight : Lorazepam’s 3-hydroxy group increased GABAₐ affinity by 10-fold compared to non-hydroxylated analogs .
Reaction Mechanism: What evidence supports a Polonovski-type rearrangement in the synthesis of related compounds?
Methodological Answer:
- Mechanistic Trapping : Use deuterated acetic anhydride (Ac₂O-d₆) to track acetyl group migration during rearrangement.
- Intermediate Isolation : Characterize N-acetylated intermediates via NMR and HRMS, as demonstrated in benzodiazepine syntheses .
- Kinetic Studies : Monitor reaction progress under varying temperatures; a first-order rate dependence on Ac₂O concentration supports the Polonovski pathway .
Case Study : Lorazepam synthesis involved a Polonovski rearrangement with 85% yield under anhydrous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
